molecular formula C21H21N3O5S B2827941 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021108-11-1

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2827941
CAS RN: 1021108-11-1
M. Wt: 427.48
InChI Key: FCJKFGSBXLPUQK-UHFFFAOYSA-N
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Description

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one, also known as MPP, is a synthetic compound that has gained attention for its potential use in scientific research. MPP is a pyrazolone derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Scientific Research Applications

Investigation on Lanthanoid Chelates

A study explored the complexation of a similar compound, "1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone," with lanthanoids, offering insights into the physicochemical properties and electronic spectra of the resulting compounds. This research contributes to understanding the coordination chemistry of lanthanides, which can have applications in materials science and catalysis (Roy & Nag, 1978).

Synthesis and Biological Activity

Another study focused on the synthesis and characterization of a derivative of "1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one," examining its potential biological activities. The research found that the compound and its metal complexes showed promising in vitro cytotoxicity against cancer cells and antimicrobial activity against certain bacteria and yeasts, highlighting its potential in developing new therapeutic agents (Asegbeloyin et al., 2014).

Chemical Reactions and Mechanisms

A study investigated the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride, leading to adducts involving (morpholino)(phenyl)carbene. This research provides valuable information on reaction mechanisms and the synthesis of novel compounds, which can be applied in developing new chemical reagents and materials (Guzyr et al., 2013).

Coordination Chemistry and Bactericidal Implications

Research on dioxomolybdenum(VI) complexes with pyrazolone and quinoline ligands revealed their synthesis, characterization, and bactericidal properties. This work adds to the field of coordination chemistry with implications for antibacterial applications, showing the potential of such complexes in combating microbial infections (Mir et al., 2018).

properties

IUPAC Name

5-methyl-4-(4-morpholin-4-ylsulfonylbenzoyl)-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-15-19(21(26)24(22-15)17-5-3-2-4-6-17)20(25)16-7-9-18(10-8-16)30(27,28)23-11-13-29-14-12-23/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJKFGSBXLPUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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